1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group, a methyl group, and a trifluoromethyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxybenzyl bromide and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Reaction Conditions: The key step involves the nucleophilic substitution reaction between 3-methoxybenzyl bromide and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The methoxybenzyl group contributes to its overall stability and reactivity.
Comparison with Similar Compounds
1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can be compared with other similar compounds:
1-(4-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a different position of the methoxy group, affecting its reactivity and biological activity.
1-(3-Methoxybenzyl)-4-methyl-3-(difluoromethyl)-1H-1,2,4-triazol-5(4H)-one:
1-(3-Methoxybenzyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-thione:
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-17-10(12(13,14)15)16-18(11(17)19)7-8-4-3-5-9(6-8)20-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERJEWPLWUGZRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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